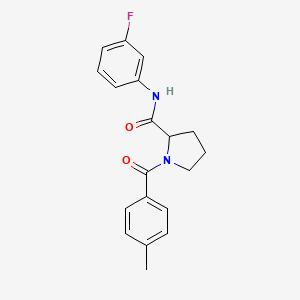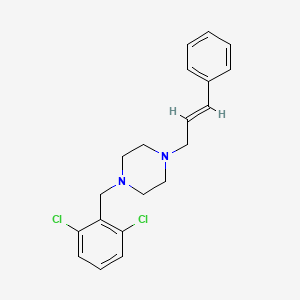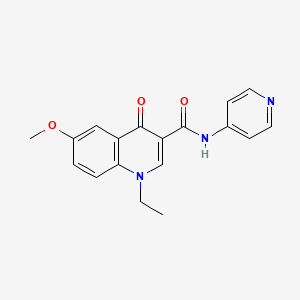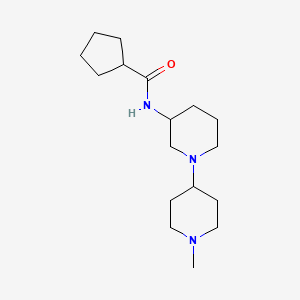
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of proline derivatives and has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and diabetes. In cancer research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to improve cognitive function by reducing the accumulation of amyloid-beta plaques in the brain. In diabetes research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to improve glucose metabolism and insulin sensitivity.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. In cancer research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide reduces the accumulation of amyloid-beta plaques by inhibiting the beta-secretase enzyme. In diabetes research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide improves glucose metabolism and insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide induces apoptosis and inhibits angiogenesis, which are important processes in tumor growth and metastasis. In Alzheimer's disease research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide reduces the accumulation of amyloid-beta plaques, which are toxic to brain cells. In diabetes research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide improves glucose metabolism and insulin sensitivity, which are important for maintaining normal blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide for lab experiments is its high potency and selectivity. It has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. However, one of the limitations of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide research. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and diabetes. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, more research is needed to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis method of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide involves the reaction between 3-fluoroaniline and 4-methylbenzoyl chloride in the presence of proline and triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The product is obtained after purification through column chromatography.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-7-9-14(10-8-13)19(24)22-11-3-6-17(22)18(23)21-16-5-2-4-15(20)12-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQHISHSZVJBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B6131311.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)

![N-(4-{1-methyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B6131337.png)
![5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6131338.png)

![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)

![4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)
![(3,4-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6131384.png)
![1-(diethylamino)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131390.png)